molecular formula C11H9ClFNO B8259282 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole CAS No. 1254966-67-0

4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole

Cat. No.: B8259282
CAS No.: 1254966-67-0
M. Wt: 225.64 g/mol
InChI Key: KOPQWOGDHQNUIK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group, a fluorophenyl group, and a methyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole typically involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base to form 4-fluoro-α,β-unsaturated ketone. This intermediate is then reacted with hydroxylamine hydrochloride to form the isoxazole ring. The final step involves the chloromethylation of the isoxazole ring using chloromethyl methyl ether in the presence of a Lewis acid such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products Formed

Scientific Research Applications

4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-3-(4-chlorophenyl)-5-methylisoxazole
  • 4-(Chloromethyl)-3-(4-bromophenyl)-5-methylisoxazole
  • 4-(Chloromethyl)-3-(4-methylphenyl)-5-methylisoxazole

Uniqueness

4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

IUPAC Name

4-(chloromethyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO/c1-7-10(6-12)11(14-15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPQWOGDHQNUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214064
Record name 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254966-67-0
Record name 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254966-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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